N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a thiophene ring attached via an ethyl linker to an oxalamide core
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other compounds in its class .
Biochemical Pathways
Similar compounds have been shown to have anti-fibrotic activities .
Result of Action
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 2-position.
Coupling with Thiophene Derivative: The halogenated pyridine is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Oxalamide Formation: The resulting intermediate is reacted with oxalyl chloride to form the oxalamide core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
N1-(6-methylpyridin-2-yl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of thiophene.
N1-(6-methylpyridin-2-yl)-N2-(2-(phenyl)ethyl)oxalamide: Similar structure but with a phenyl ring instead of thiophene.
Uniqueness
N1-(6-methylpyridin-2-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-(6-methylpyridin-2-yl)-N-(2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-4-2-6-12(16-10)17-14(19)13(18)15-8-7-11-5-3-9-20-11/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUGVLIZGZQTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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